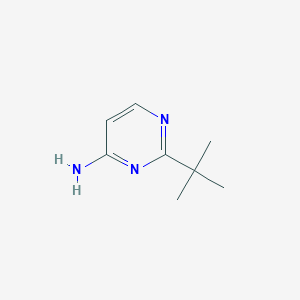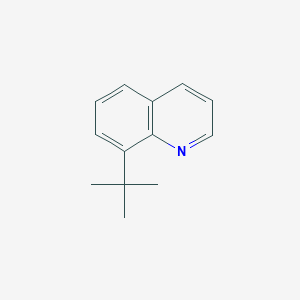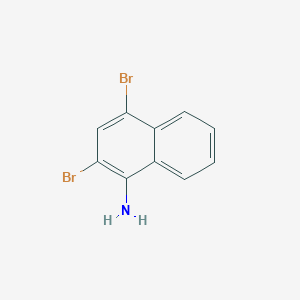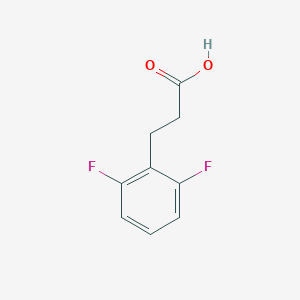
(R)-2-(Hexadecanoyl)amino-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-(Hexadecanoyl)amino-3-methylbutanoic acid, commonly known as HMBA, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. HMBA is a derivative of valproic acid, an anticonvulsant drug used to treat epilepsy and bipolar disorder. However, HMBA has shown promise in a variety of other fields, including cancer research, immunology, and neurology.
Mécanisme D'action
The mechanism of action of HMBA is not fully understood, but it is thought to involve the regulation of gene expression. HMBA has been shown to activate certain genes involved in cell differentiation and apoptosis, while suppressing genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
HMBA has been found to have a variety of biochemical and physiological effects. In cancer cells, HMBA induces differentiation and apoptosis, leading to growth arrest and death. In immune cells, HMBA stimulates cytokine production and immune cell activation. In neurons, HMBA promotes differentiation and protects against neurodegeneration. HMBA has also been found to have anti-inflammatory effects and to regulate lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
HMBA has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. It has also been extensively studied, with a large body of literature available on its potential therapeutic applications. However, there are also limitations to its use in lab experiments. HMBA can be toxic at high concentrations, and its effects can be cell type-specific. In addition, the mechanism of action of HMBA is not fully understood, making it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several potential future directions for research on HMBA. In cancer research, HMBA could be further studied as a potential adjuvant therapy to enhance the effects of chemotherapy and radiation therapy. In immunology, HMBA could be investigated for its potential to enhance immune responses in the context of infectious diseases and cancer. In neurology, HMBA could be studied as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the mechanism of action of HMBA could be further elucidated to better understand its effects in different experimental settings.
Méthodes De Synthèse
HMBA can be synthesized through a multistep process involving the reaction of valproic acid with hexadecanoyl chloride and 3-methylbutanoyl chloride. The resulting product is purified through column chromatography to obtain pure HMBA.
Applications De Recherche Scientifique
HMBA has been extensively studied for its potential therapeutic applications in various fields of research. In cancer research, HMBA has been shown to induce differentiation in cancer cells, leading to their growth arrest and eventual death. HMBA has also been found to enhance the anti-tumor effects of chemotherapy drugs and radiation therapy. In immunology, HMBA has been shown to stimulate the immune system, leading to increased production of cytokines and activation of immune cells. In neurology, HMBA has been found to promote neuronal differentiation and protect against neurodegenerative diseases.
Propriétés
Numéro CAS |
132869-86-4 |
|---|---|
Nom du produit |
(R)-2-(Hexadecanoyl)amino-3-methylbutanoic acid |
Formule moléculaire |
C21H41NO3 |
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
(2R)-2-(hexadecanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C21H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(23)22-20(18(2)3)21(24)25/h18,20H,4-17H2,1-3H3,(H,22,23)(H,24,25)/t20-/m1/s1 |
Clé InChI |
OGLNTVZUARMGNY-HXUWFJFHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@H](C(C)C)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
Synonymes |
N-Hexadecanoyl-D-valine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




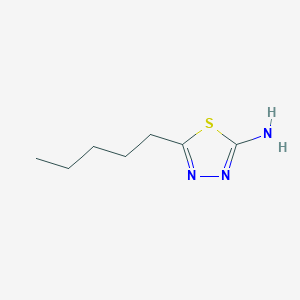

![3-[4-(Aminomethyl)phenyl]propanoic acid](/img/structure/B181709.png)
